molecular formula C24H21N7O2 B12039699 Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone CAS No. 478252-83-4

Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

Cat. No.: B12039699
CAS No.: 478252-83-4
M. Wt: 439.5 g/mol
InChI Key: HKAGINAQSCJIKA-VULFUBBASA-N
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Description

Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound with the molecular formula C24H21N7O2 and a molecular weight of 439.481 g/mol . This compound is part of a class of hydrazones, which are known for their diverse chemical and biological activities. It is used in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the reaction of nicotinaldehyde with hydrazine derivatives under controlled conditions. One common method includes the reaction of nicotinaldehyde with aminocrotonoates in the presence of p-toluenesulfonic acid (p-TsOH) at room temperature . This reaction yields 1,4-dihydropyridinecarboxylates, which are then further processed to obtain the desired hydrazone compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This would include controlling temperature, pressure, and the concentration of reactants to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydrazone group into other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or carboxylic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with specific molecular targets and pathways. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose . This action helps in regulating blood sugar levels, making it a potential therapeutic agent for diabetes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as an α-glucosidase inhibitor and its potential antimicrobial activities set it apart from other similar compounds.

Properties

CAS No.

478252-83-4

Molecular Formula

C24H21N7O2

Molecular Weight

439.5 g/mol

IUPAC Name

1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C24H21N7O2/c1-29-21-20(22(32)30(2)24(29)33)31(15-18-10-5-9-17-8-3-4-11-19(17)18)23(27-21)28-26-14-16-7-6-12-25-13-16/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+

InChI Key

HKAGINAQSCJIKA-VULFUBBASA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CN=CC=C3)CC4=CC=CC5=CC=CC=C54

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CN=CC=C3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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